molecular formula C18H18N4O2 B2501540 1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide CAS No. 2034201-27-7

1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B2501540
CAS No.: 2034201-27-7
M. Wt: 322.368
InChI Key: PKWXAGVETVTTCF-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Prediction

A study by Kharchenko et al. (2008) introduced a novel synthesis method for bicyclic systems involving 1,2,4-oxadiazole rings, predicting biological activities for the synthesized compounds. This method could potentially be applied to the synthesis of derivatives of "1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide" for exploring their biological activities (Kharchenko, Detistov, & Orlov, 2008).

VEGFR-2 Inhibition for Anticancer Applications

Research by Borzilleri et al. (2006) focused on the development of potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The study's methodology and findings could be relevant to the development of "1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide" derivatives as anticancer agents (Borzilleri et al., 2006).

Chemical Reactivity and Synthesis of Heterocycles

A study conducted by Yıldırım, Kandemirli, & Demir (2005) explored the chemical reactivity and synthesis of various heterocyclic compounds, providing insight into the synthesis pathways that could be applicable to "1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide" and its derivatives for potential pharmaceutical applications (Yıldırım, Kandemirli, & Demir, 2005).

Antipsychotic Agent Development

Norman et al. (1996) investigated heterocyclic analogues of benzamide derivatives for their potential as antipsychotic agents. Their approach to evaluating compounds for dopamine and serotonin receptor binding could be applied to research on "1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide" derivatives to assess their therapeutic potential (Norman et al., 1996).

Corrosion Inhibition

Ma et al. (2017) explored the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media. This research highlights the potential application of "1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide" in materials science, specifically in the development of new corrosion inhibitors (Ma et al., 2017).

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-17(20-12-13-5-3-9-19-11-13)15-7-4-10-22(15)18-21-14-6-1-2-8-16(14)24-18/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWXAGVETVTTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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